molecular formula C19H15FN2O3S B2390959 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899943-68-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2390959
CAS No.: 899943-68-1
M. Wt: 370.4
InChI Key: AMMLTNTUIUQWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked to a 1,2-dihydropyrazin-2-one ring via a methylene group. The pyrazinone ring is further substituted with a [(2-fluorophenyl)methyl]sulfanyl moiety. The benzodioxin scaffold is associated with anti-inflammatory activity in related compounds, while the fluorophenyl-sulfanyl group may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLTNTUIUQWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse literature sources.

Synthesis

The synthesis of the compound typically involves a multi-step process starting from 2,3-dihydro-1,4-benzodioxin-6-amine . This amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives. Subsequent reactions with various acetamides lead to the formation of the target compound. The reaction conditions often include maintaining specific pH levels and utilizing solvents like DMF (Dimethylformamide) for optimal yields .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and α-glucosidase , which are significant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively.

  • Acetylcholinesterase Inhibition : AChE inhibitors are crucial in enhancing cholinergic transmission in neurodegenerative diseases. Studies indicate that derivatives of this compound demonstrate promising AChE inhibitory activity, which could translate into therapeutic benefits for Alzheimer's patients .
  • α-Glucosidase Inhibition : The compound also exhibits inhibitory effects on α-glucosidase, which is involved in carbohydrate digestion. This property is beneficial for managing blood sugar levels in T2DM patients .

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties by modulating cytokine responses. The dual inhibition of pathways such as p38 MAPK and phosphodiesterase 4 (PDE4) has been suggested as a mechanism through which this compound exerts its anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of related compounds derived from the same benzodioxin framework:

  • Study on AChE Inhibition :
    • A series of sulfonamide derivatives were synthesized and tested for their AChE inhibition capabilities.
    • Results indicated that certain modifications to the benzodioxin moiety enhanced inhibitory potency, suggesting structure-activity relationships that could inform future drug design.
  • α-Glucosidase Inhibition Study :
    • Another study focused on testing various derivatives against α-glucosidase.
    • The findings demonstrated that specific substitutions on the benzodioxin structure significantly improved enzyme inhibition, indicating potential for developing effective antidiabetic agents .

Research Findings Summary Table

Activity TypeTarget Enzyme/PathwayEffectivenessReference
AcetylcholinesteraseAChESignificant
α-Glucosidaseα-glucosidaseModerate
Anti-inflammatoryp38 MAPK / PDE4Promising

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzodioxin moiety and a dihydropyrazinone core, which are known for their diverse biological activities. The synthesis typically involves several steps, including the reaction of appropriate precursors under controlled conditions to yield the target compound.

Recent studies have demonstrated methods for synthesizing derivatives of this compound, highlighting the versatility of the benzodioxin structure in creating novel pharmacological agents. For instance, the synthesis of sulfonamide derivatives from 2,3-dihydro-1,4-benzodioxin-6-amine has been explored, leading to compounds with significant enzyme inhibitory potential .

Antitumor Activity

Research indicates that compounds derived from the benzodioxin structure exhibit promising antitumor properties. For example, sulfonamide derivatives have shown broad-spectrum antitumor activity compared to conventional anticancer drugs. These compounds inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can potentially ameliorate symptoms by increasing acetylcholine levels in the brain .

Antidiabetic Potential

Inhibitory effects against alpha-glucosidase have also been reported for certain derivatives of this compound. This suggests potential applications in managing Type 2 diabetes by delaying carbohydrate absorption in the intestines .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Study ReferenceFocusFindings
Synthesis and CharacterizationDeveloped new sulfonamide derivatives with enhanced antitumor activity.
Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase.
Antidiabetic ActivityIdentified alpha-glucosidase inhibitors among synthesized derivatives.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / CAS No. Core Structure Key Substituents Reported Activity/Notes Reference
Target Compound Benzodioxin + dihydropyrazinone [(2-Fluorophenyl)methyl]sulfanyl Hypothesized anti-inflammatory/CNS activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid None Anti-inflammatory (comparable to Ibuprofen)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) Benzodioxin + pyridin-3-amine Methoxy, dimethylaminomethylphenyl Research use only; unvalidated for medical applications
3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine (CAS 872722-95-7) Pyridazine + benzodioxin [(2-Fluorophenyl)methyl]sulfanyl, furyl Structural analog with pyridazine core
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine (CAS 1016475-92-5) Benzodioxin + thiazole Prop-2-enylamine Thiazole-based bioactivity potential

Pharmacological and Physicochemical Insights

  • The target compound’s sulfanyl and fluorophenyl groups may enhance potency by improving membrane permeability or targeting specific enzymes .
  • Electronic Effects: Replacement of the dihydropyrazinone ring with pyridazine (CAS 872722-95-7) or thiazole (CAS 1016475-92-5) alters electron distribution. Pyridazine’s electron-deficient nature may reduce stability compared to the partially saturated pyrazinone .
  • Solubility and Bioavailability: The dimethylaminomethylphenyl group in CAS 2306268-61-9 likely increases water solubility, whereas the target compound’s fluorophenyl-sulfanyl group may prioritize lipophilicity, favoring blood-brain barrier penetration .

Q & A

Advanced Research Question

  • Stepwise Optimization : Use design of experiments (DoE) to vary parameters (temperature, catalyst loading, solvent polarity) for each step. For example, sulfonyl chloride reactions (as in ) require anhydrous conditions and controlled pH to minimize hydrolysis .
  • Purification Intermediates : Employ column chromatography or recrystallization after each step to isolate high-purity intermediates (≥95% purity, as in ).
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency but require rigorous removal to avoid downstream contamination .

How can computational methods predict the reactivity of the dihydropyrazin-2-one core?

Advanced Research Question

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazinone’s α,β-unsaturated carbonyl system may undergo Michael additions or Diels-Alder reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to assess stability under physiological conditions (relevant for drug discovery) .
  • Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., kinases) to prioritize synthetic analogs .

What methodologies address stability challenges in aqueous or oxidative conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and analyze degradation products via LC-MS.
  • pH-Dependent Stability : Test solubility and hydrolysis rates across pH 1–10. The benzodioxin and fluorophenyl groups may confer resistance to oxidation, but the thioether linkage could be susceptible to radical-mediated cleavage .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin encapsulation to protect labile functional groups during storage .

How can researchers validate the biological relevance of this compound in early-stage drug discovery?

Basic Research Question

  • In Silico Screening : Use QSAR models to predict ADMET properties and prioritize in vitro assays.
  • Target Engagement Assays : Test binding affinity to hypothesized targets (e.g., GPCRs, enzymes) via SPR or fluorescence polarization.
  • Cytotoxicity Profiling : Evaluate selectivity using cell lines (e.g., HEK293 vs. cancer cells) to rule out nonspecific toxicity .

What analytical techniques are critical for quantifying impurities in synthesized batches?

Basic Research Question

  • HPLC-MS : Detect trace impurities (≤0.1%) using reverse-phase columns and gradient elution. Compare retention times with spiked standards.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to identify byproducts from incomplete reactions .
  • Thermogravimetric Analysis (TGA) : Assess residual solvents or moisture content affecting crystallinity .

How can contradictory data in pharmacological assays be systematically addressed?

Advanced Research Question

  • Dose-Response Replication : Repeat assays with varying concentrations to confirm IC50_{50} values.
  • Orthogonal Assays : Use complementary techniques (e.g., Western blot vs. ELISA) to validate target modulation.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., dihydropyridazinones in ) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.